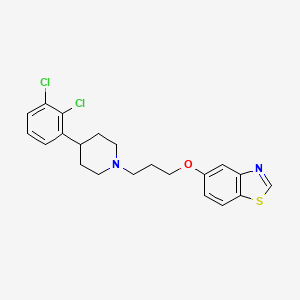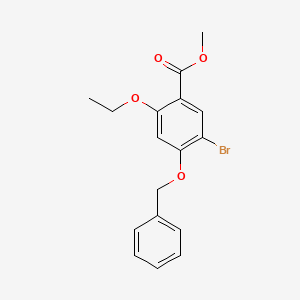
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring substituted with diethyl and dimethyl groups, as well as a malononitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2,6-diethyl-3,5-dimethyl-4-pyrone and malononitrile. This reaction typically requires a basic catalyst, such as piperidine or pyridine, and is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Transition metal oxides, such as titanium or zinc hydrotalcites, have been explored as catalysts for this reaction, providing high selectivity and reusability .
化学反应分析
Types of Reactions
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The malononitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran oxides, while reduction can produce various reduced derivatives.
科学研究应用
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic solar cells.
作用机制
The mechanism of action of Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor in organic electronic materials, facilitating charge transfer processes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
相似化合物的比较
Similar Compounds
2,6-Diethyl-3,5-dimethyl-4-pyrone: A precursor in the synthesis of the target compound.
Benzylidenemalononitrile: Another compound synthesized via Knoevenagel condensation, used in similar applications.
Uniqueness
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
2-(2,6-diethyl-3,5-dimethylpyran-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H16N2O/c1-5-12-9(3)14(11(7-15)8-16)10(4)13(6-2)17-12/h5-6H2,1-4H3 |
InChI 键 |
LMRBTJXTDRXQTD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C#N)C#N)C(=C(O1)CC)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B8487999.png)






![2-(2,2-Dibromo-vinyl)benzo[b]thiophene](/img/structure/B8488048.png)

![3-Phenyl-1-(prop-2-en-1-yl)-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8488064.png)




